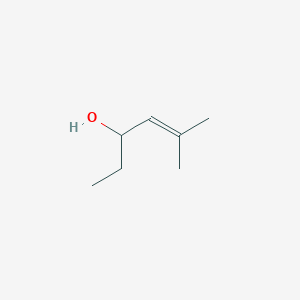

4-Hexen-3-ol, 5-methyl-

CAS No.: 53555-59-2

Cat. No.: VC19607702

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53555-59-2 |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | 5-methylhex-4-en-3-ol |

| Standard InChI | InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h5,7-8H,4H2,1-3H3 |

| Standard InChI Key | SMKXEJCDVREDQY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C=C(C)C)O |

Introduction

Structural and Molecular Characteristics

5-Methyl-4-hexen-3-one is characterized by the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its IUPAC name, 5-methylhex-4-en-3-one, reflects a six-carbon chain with a ketone group at position 3, a double bond between carbons 4 and 5, and a methyl substituent at carbon 5. The compound’s Canonical SMILES representation, CCC(=O)C=C(C)C, underscores its branched alkene-ketone hybrid structure .

Key spectroscopic identifiers include:

The unsaturated carbonyl system confers reactivity typical of α,β-unsaturated ketones, enabling participation in conjugate addition and redox reactions.

Synthetic Routes and Industrial Production

Industrial Manufacturing

Scalable production likely employs catalytic hydrogenation of 5-methyl-4-hexyn-3-one using palladium on carbon (Pd/C) under hydrogen atmosphere. This method balances efficiency and selectivity for large-scale output.

Chemical Reactivity and Derivatives

Oxidation and Reduction Pathways

-

Oxidation: Treatment with strong oxidizers like KMnO₄ yields carboxylic acids or epoxides, depending on conditions.

-

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to 5-methyl-4-hexen-3-ol, an alcohol derivative.

Electrophilic Additions

The α,β-unsaturated system undergoes halogenation (e.g., Br₂ addition) to form dihalogenated intermediates, useful in pharmaceutical synthesis.

Applications in Flavor and Fragrance Chemistry

5-Methyl-4-hexen-3-one contributes floral and fruity notes to consumer products:

-

Food Flavors: Detected in Tanyang Congou black tea (0.058–0.075 ppm) and sugarcane honey, enhancing sensory profiles.

-

Perfumery: Utilized for fresh, green accords in high-end fragrances.

Comparative analysis with analogous ketones:

| Compound | Molecular Formula | Aroma Profile | Natural Occurrence |

|---|---|---|---|

| 5-Methyl-4-hexen-3-one | C₇H₁₂O | Floral, Fruity | Tea, Sugarcane Honey |

| 6-Methyl-5-hepten-2-one | C₈H₁₄O | Green, Fresh | Citrus Oils |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume